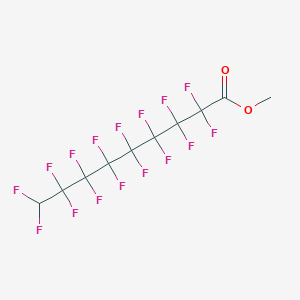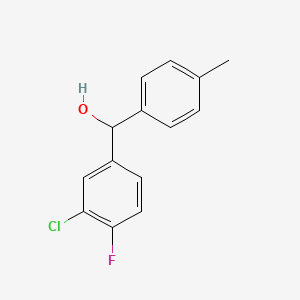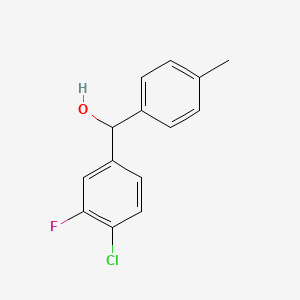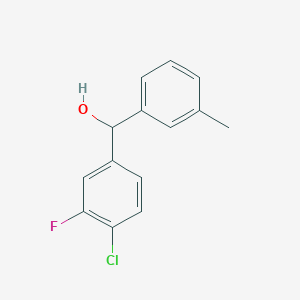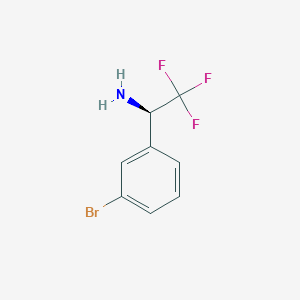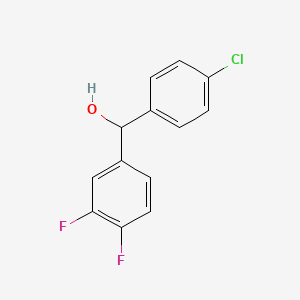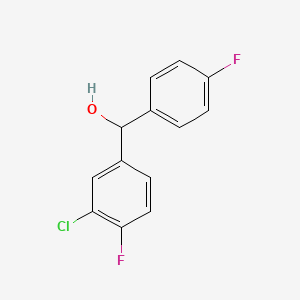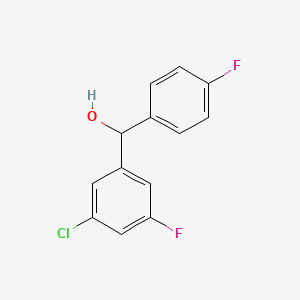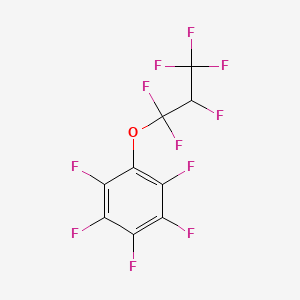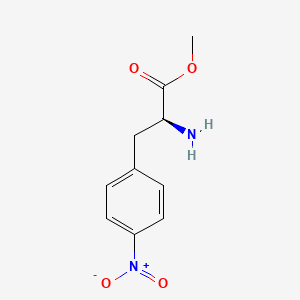
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
Descripción general
Descripción
“(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate” is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is also known as “H-Phe (4-NO2)-OEt.HCl” and has a molecular weight of 274.7 .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate” is represented by the linear formula C11H15ClN2O4 . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate” is a solid substance . It has a flash point of 178.9°C and a boiling point of 372.1°C at 760 mmHg .Aplicaciones Científicas De Investigación
Peptide Synthesis
4-Nitro-phenylalanine methyl ester is used in the synthesis of peptides . It’s a common reagent in solution phase peptide synthesis .
Antimicrobial Activity
Some derivatives of 4-nitro-phenylalanine have shown antimicrobial activity . They have been found to be effective against certain fungi like Microsporum gypsuem and yeast like Candida albicans .
Antioxidant Activity
These compounds have also been studied for their antioxidant activity . Some of them have shown good activity in DPPH scavenging and ABTS assay methods .
Protein Kinase Inhibitors
4-amino-N-acetylphenylalanine amide ATP phosphate ester derivatives, which can be synthesized from 4-nitro-phenylalanine, are potent protein kinase inhibitors .
Antigen-4 Antagonists
Certain derivatives of 4-nitro-phenylalanine act as potent antigen-4 antagonists and have been studied for their potential in treating inflammatory autoimmune diseases .
Food Preservative Analysis
4-Nitro-phenylalanine methyl ester has been used in the construction of magnetic nanoparticles for the analysis of food preservatives in beverages .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
It’s known that phenylalanine derivatives have a wide range of biological targets, including protein kinases , and they can act as potent antagonists for certain antigens .
Mode of Action
Some phenylalanine derivatives are known to inhibit protein kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This process, known as phosphorylation, can activate or deactivate many protein targets, thereby altering cellular functions.
Biochemical Pathways
For instance, some phenylalanine derivatives have been shown to exhibit antimalarial activity by affecting the life cycle of Plasmodium falciparum .
Result of Action
Some phenylalanine derivatives have been shown to exhibit antimicrobial and antioxidant activities . They have also been found to act as metal chelating ligands with Fe2+ ions .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUQQWIXMPZFU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

